1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane
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Overview
Description
1-(Difluoromethyl)-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane typically involves the use of difluoromethylation reagents and cycloaddition reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to produce the bicyclic scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging metal-based methods to transfer the difluoromethyl group to specific sites on the molecule . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The bicyclic structure allows for specific interactions with enzymes and receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is similar in structure but lacks the difluoromethyl group.
Bicyclo[3.3.0]octane: This compound has a different ring system and is used in the synthesis of natural products with high strain energy.
Uniqueness
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound in various scientific research applications.
Biological Activity
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound belongs to the class of azabicycloalkanes, characterized by a bicyclic structure that includes a nitrogen atom. The difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. These interactions suggest potential applications in treating neurological disorders and other conditions influenced by these neurotransmitters.
Biological Activity Overview
- Neurotransmitter Interaction : Compounds within the azabicyclo[3.2.1]octane family have demonstrated significant monoamine transporter inhibitory activity, which is crucial for regulating neurotransmitter levels in the brain . This suggests that this compound may modulate dopamine and serotonin transporters.
- Antihypertensive Effects : Research has indicated that derivatives of azabicyclo compounds can act as endothelin receptor antagonists, which are vital in managing conditions like pulmonary hypertension . For instance, ETP-508, a related compound, showed high affinity for endothelin ET(A) receptors and effectively reduced pulmonary hypertension in animal models.
- Potential Antitumor Activity : Emerging studies suggest that azabicyclo compounds may exhibit antitumor properties through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The presence of the difluoromethyl group may enhance its bioavailability and central nervous system penetration, making it a candidate for neurological applications.
Properties
Molecular Formula |
C8H13F2N |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13F2N/c9-7(10)8-2-1-6(3-8)4-11-5-8/h6-7,11H,1-5H2 |
InChI Key |
BFPAAUITXLYFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CNC2)C(F)F |
Origin of Product |
United States |
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